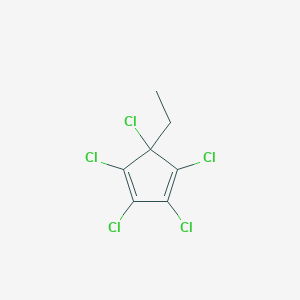

1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene

Cat. No. B8306127

M. Wt: 266.4 g/mol

InChI Key: VUSBWOJGUYDBOG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03933922

Procedure details

A solution of 272.8 g. (1.0 mole) of hexachlorocyclopentadiene in 300 ml. of petroleum ether (pentane range) was charged to a 2 liter 3 neck flask equipped with stirrer, thermometer, dropping funnel and an exit line protected with a drying tube. The flask was immersed in ice-water and triethyl phosphite (182.8 g., 1.1 mole) was added slowly from the dropping funnel at such a rate that the temperature of the reaction mixture did not exceed +15°C. After the addition was completed (which required 5 hours) the clear, brown solution was, after the stripping of the solvent, fractionated in vacuum through a 20 inch column, filled with glass helices. A lower boiling fraction, 161 g., b.p. 39°C. at 0.4 mm., nD25 1.4253 consisted of pure ethyl phosphorochloridate, Cl(EtO)2PO, which, accordingly, was obtained in 93.4% yield. Then the temperature rose fast in the column and a pale yellow oil distilled over sharply at 50°C. and 0.18 mm. Infrared and elemental analyses indicated that the yellow oil, nD25 1.5394, is pure 1,2,3,4,5-pentachloro-5-ethylcyclopentadiene.

Name

ethyl phosphorochloridate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Cl(EtO)2PO

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

petroleum ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

[Compound]

Name

3

Quantity

2 L

Type

solvent

Reaction Step Five

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Yield

93.4%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1([Cl:11])[C:6]([Cl:7])=[C:5]([Cl:8])[C:4]([Cl:9])=[C:3]1[Cl:10].P(OCC)(OCC)O[CH2:14][CH3:15].P(Cl)(=O)([O-])OCC>>[Cl:10][C:3]1[C:2]([Cl:11])([CH2:14][CH3:15])[C:6]([Cl:7])=[C:5]([Cl:8])[C:4]=1[Cl:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

182.8 g

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)OCC

|

Step Three

|

Name

|

ethyl phosphorochloridate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)([O-])(=O)Cl

|

Step Four

[Compound]

|

Name

|

Cl(EtO)2PO

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

[Compound]

|

Name

|

3

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an exit line protected with a drying tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed +15°C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

5 hours

|

|

Duration

|

5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with glass helices

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

accordingly, was obtained in 93.4% yield

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a pale yellow oil distilled over sharply at 50°C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(C(=C(C1(CC)Cl)Cl)Cl)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 93.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |